molecular formula C20H28FN3O2 B12275658 Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate

Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate

Cat. No.: B12275658
M. Wt: 361.5 g/mol
InChI Key: CVBQGVGUQPCHIU-UHFFFAOYSA-N
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Description

Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine in the molecule adds to its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate involves several steps. One of the key methods includes the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation. The process typically involves the following steps:

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to interact with certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of Ethyl 4-(5-fluorospiro[indoline-3,4’-piperidin]-1’-yl)piperidine-1-carboxylate lies in its specific spirocyclic structure and the presence of the fluorine atom, which imparts unique reactivity and stability to the molecule.

Properties

Molecular Formula

C20H28FN3O2

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl 4-(5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)piperidine-1-carboxylate

InChI

InChI=1S/C20H28FN3O2/c1-2-26-19(25)24-9-5-16(6-10-24)23-11-7-20(8-12-23)14-22-18-4-3-15(21)13-17(18)20/h3-4,13,16,22H,2,5-12,14H2,1H3

InChI Key

CVBQGVGUQPCHIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCC3(CC2)CNC4=C3C=C(C=C4)F

Origin of Product

United States

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